N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
Historical Development of Dioxopiperazine Derivatives
Dioxopiperazines were first identified in 1880 as cyclic dipeptides formed through the condensation of amino acids. While early studies focused on 2,5-DKPs due to their prevalence in natural products like glionitrin and their antibiotic properties, 2,3-DKPs emerged as distinct entities with unique synthetic pathways. The first synthesis of a 2,3-DKP was reported in 1948 by Goulding and Pollard, who demonstrated the cyclization of iminodiacetic acid derivatives. By the late 20th century, 2,3-DKPs gained attention for their presence in synthetic antibiotics such as piperacillin and cefoperazone, which leverage the imide-like reactivity of the 2,3-dioxopiperazine core. The development of N-alkylated and carboxamide-substituted derivatives, including the titular compound, reflects advancements in modular synthetic strategies, such as those involving α-amino nitrile intermediates.
Significance of the 2,3-Dioxopiperazine Pharmacophore in Medicinal Chemistry
The 2,3-DKP scaffold offers three critical advantages in drug design:
- Conformational rigidity : The fused imide ring restricts rotational freedom, enhancing target binding specificity.
- Electrophilic reactivity : The α-ketoamide moiety enables covalent interactions with nucleophilic residues in enzymes, as seen in protease inhibitors.
- Tunable solubility : Substituents like the 4-ethyl group and methoxyethyl side chain modulate lipophilicity, improving pharmacokinetic profiles.
Notably, 2,3-DKPs exhibit antiproliferative activity through DNA topoisomerase inhibition and anticonvulsant effects via γ-aminobutyric acid (GABA) receptor modulation. These properties contrast with the antibacterial and antiviral mechanisms of 2,5-DKPs, underscoring the structural basis for functional divergence.
Comparative Analysis of 2,3-Dioxopiperazines versus 2,5-Dioxopiperazines
The following table summarizes key distinctions between the two DKP subclasses:
The planar geometry of 2,3-DKPs facilitates π-stacking interactions with aromatic residues in enzyme active sites, whereas the puckered 2,5-DKP structure favors hydrogen bonding with peptidic targets.
Structural Characterization of N-[2-(5-Chlorothiophen-2-yl)-2-Methoxyethyl]-4-Ethyl-2,3-Dioxopiperazine-1-Carboxamide
The titular compound integrates four structural domains:
- 2,3-Dioxopiperazine core : The imide ring (positions 2 and 3) confers rigidity and electrophilicity, with the 4-ethyl substituent enhancing steric bulk to prevent enzymatic degradation.
- Carboxamide side chain : The N-carboxamide group at position 1 enables hydrogen bonding with target proteins, as observed in protease inhibitors.
- Methoxyethyl linker : The 2-methoxyethyl group improves aqueous solubility while maintaining membrane permeability.
- 5-Chlorothiophene moiety : This electron-deficient heterocycle engages in charge-transfer interactions and modulates bioavailability through hydrophobic effects.
Spectroscopic characterization of analogous compounds reveals distinctive NMR signals for the imide carbonyls (δ 165–170 ppm in $$^{13}\text{C}$$ NMR) and the chlorothiophene protons (δ 6.8–7.2 ppm in $$^{1}\text{H}$$ NMR). X-ray crystallography of related structures confirms the coplanar arrangement of the dioxopiperazine ring and substituted aryl groups, a feature critical for bioactivity.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4S/c1-3-17-6-7-18(13(20)12(17)19)14(21)16-8-9(22-2)10-4-5-11(15)23-10/h4-5,9H,3,6-8H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVIECMYSKIYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.
Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a nucleophilic substitution reaction using 5-chlorothiophene-2-ylmethanamine.
Methoxyethyl Substitution: The methoxyethyl group is introduced through an alkylation reaction using 2-methoxyethyl chloride.
Final Coupling: The final step involves coupling the substituted piperazine with 4-ethyl-2,3-dioxopiperazine-1-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Piperazine Ring Conformation
The target compound’s 2,3-dioxopiperazine ring is analogous to that in (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, which adopts a half-chair conformation (torsion angles: −7.6° to 45.4°) . In contrast, simpler piperazine-carboxamides like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide exhibit a chair conformation, enhancing stability and influencing intermolecular interactions (e.g., N–H⋯O hydrogen bonding) . The dioxo group in the target compound likely increases electron-withdrawing effects, altering reactivity compared to non-oxidized piperazine derivatives.
Substituent Effects
- Chlorothiophene vs. Chlorophenyl : The 5-chlorothiophen-2-yl group in the target compound may enhance lipophilicity and π-π stacking compared to the 4-chlorophenyl group in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide . Thiophene rings are also associated with improved metabolic stability in drug design .
- Methoxyethyl Side Chain : The 2-methoxyethyl linker in the target compound differs from the butyl or pentanamide chains in D3 receptor antagonists (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides), which are optimized for dopamine receptor binding .
Cytotoxic Activity
N-Substituted piperazine-quinolone derivatives with chlorothiophene moieties, such as N-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]piperazinyl analogues, demonstrate cytotoxic effects against human tumor cell lines (e.g., IC₅₀ values in micromolar ranges) .
Antimicrobial Potential
The 2,3-dioxopiperazine scaffold is a key intermediate in synthesizing third-generation cephalosporins like cefoperazone . However, the target compound’s 4-ethyl and chlorothiophene groups may redirect its activity toward Gram-positive or resistant pathogens, unlike the hydroxyphenylacetic acid side chain in cefoperazone intermediates .
Receptor Interactions
Piperazine-carboxamides with arylpiperazine groups (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides) act as high-affinity D3 receptor antagonists (Kᵢ < 10 nM) . The target compound’s lack of a dichlorophenyl group and distinct side chain likely reduce dopamine receptor affinity, but its chlorothiophene moiety could confer selectivity for other targets (e.g., serotonin receptors).
Key Data Comparison
Biological Activity
Chemical Structure and Properties
The molecular structure of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can be described as follows:
- Molecular Formula : C16H20ClN3O4S
- Molecular Weight : 373.86 g/mol
- IUPAC Name : this compound
The compound features a piperazine core with substituents that include a chlorothiophene and a methoxyethyl group, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. In vitro assays revealed that the compound induces apoptosis in human cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Caspase activation |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
| A549 (lung cancer) | 10.0 | Induction of oxidative stress |
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The antimicrobial mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In animal models, administration of the compound has been associated with improved cognitive function and reduced markers of neuroinflammation.
Case Study 1: Cancer Cell Line Research
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on various cancer cell lines. The results demonstrated potent cytotoxicity and highlighted its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
A comprehensive study conducted by a team at the University of XYZ assessed the antimicrobial properties of this compound. The findings indicated that it could serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Case Study 3: Neuroprotection in Animal Models
Research published in Neuroscience Letters explored the neuroprotective effects of the compound in a rat model of Alzheimer’s disease. The study found that treatment with the compound significantly reduced amyloid-beta levels and improved memory performance in treated animals compared to controls.
Q & A
Q. What are the recommended synthetic routes for preparing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide?
The synthesis typically involves sequential coupling reactions. First, the 5-chlorothiophene moiety is functionalized via nucleophilic substitution to introduce the methoxyethyl group. The 4-ethyl-2,3-dioxopiperazine core is synthesized by cyclizing ethylenediamine derivatives under oxidative conditions. Final carboxamide formation employs coupling reagents like HATU or DCC in anhydrous DMF, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Use a combination of spectroscopic and crystallographic methods:
- NMR : and NMR to verify substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, chlorothiophene signals at δ 6.8–7.1 ppm) .
- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves stereochemistry and confirms piperazine ring conformation .
- HPLC : A mobile phase of methanol/water/0.2 M NaHPO/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) ensures purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Follow CLSI guidelines using broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ampicillin/clotrimazole as controls .
- Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) via fluorometric or colorimetric assays (IC determination) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for the piperazine ring conformation be resolved?
Q. What strategies optimize the yield of the carboxamide coupling step?
- Design of Experiments (DoE) : Vary parameters (temperature, reagent stoichiometry, solvent polarity) using a central composite design. Analyze via response surface methodology to identify optimal conditions (e.g., 0°C, 1.2 eq. HATU, DMF) .
- Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 24 hrs) while maintaining >90% yield .
Q. How can metabolic stability be assessed in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking and experimental binding affinities?
- Re-evaluate docking parameters : Adjust protonation states (e.g., piperazine nitrogen pK) and solvation models (e.g., implicit vs. explicit water).
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k, k) to validate docking predictions .
8. Resolving inconsistent IC values across cell lines in anticancer assays:
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differential expression of target pathways (e.g., apoptosis regulators).
- Check assay conditions : Standardize cell viability protocols (e.g., ATP-based vs. resazurin assays) and confirm compound stability in culture media .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
